3-(Vinylsulfonyl)propanoic acid
Description
Contextualization of Organosulfur Compounds in Organic Synthesis
Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are of paramount importance in the field of organic synthesis. Their diverse chemical reactivity and presence in numerous natural products, pharmaceuticals, and materials make them a cornerstone of modern chemistry. The sulfur atom can exist in various oxidation states, leading to a rich and varied chemistry, from the nucleophilic character of thiols to the electrophilic nature of sulfones. This versatility allows organosulfur compounds to participate in a wide array of chemical transformations, making them valuable intermediates and building blocks for the construction of complex molecular architectures.
Significance of Propanoic Acid Derivatives in Modern Chemical Sciences
Propanoic acid and its derivatives are a significant class of compounds in the chemical sciences. The propanoic acid scaffold is found in a variety of natural products and biologically active molecules. Furthermore, the carboxylic acid functionality provides a handle for a multitude of chemical transformations, including esterification, amidation, and conversion to other functional groups. This reactivity, combined with the three-carbon chain, makes propanoic acid derivatives versatile starting materials and intermediates in organic synthesis.
Structural Elucidation and Nomenclatural Framework of 3-(Vinylsulfonyl)propanoic Acid
This compound, with the CAS number 3884-77-3, is a bifunctional organic molecule that incorporates both a vinyl sulfone and a carboxylic acid moiety. bldpharm.comnbinno.comsigmaaldrich.com Its systematic IUPAC name is 3-(ethenylsulfonyl)propanoic acid. sigmaaldrich.com The structure consists of a propanoic acid backbone where the sulfur atom of a vinylsulfonyl group is attached to the third carbon. The vinyl group (CH2=CH-) is a key feature, rendering the molecule susceptible to addition reactions.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3884-77-3 |
| Molecular Formula | C5H8O4S |
| Molecular Weight | 164.18 g/mol |
| Melting Point | 71-72 °C |
| Synonyms | 3-(Ethenylsulfonyl)propanoic acid, Carboxyethyl vinyl sulfone |
This table contains data sourced from chemical suppliers and databases. bldpharm.comnbinno.comsigmaaldrich.com
Historical Perspectives on Vinyl Sulfone Chemistry in Academic Research
The chemistry of vinyl sulfones has a rich history, with their synthetic utility being recognized for decades. researchgate.net Initially explored for their reactivity in addition and cycloaddition reactions, vinyl sulfones have gained significant attention as valuable synthons in organic chemistry. researchgate.net Their electrophilic nature, arising from the electron-withdrawing sulfonyl group, makes them excellent Michael acceptors, readily reacting with a variety of nucleophiles. This reactivity has been harnessed in the synthesis of a wide range of functionalized molecules and has been particularly prominent in the development of covalent inhibitors in medicinal chemistry. researchgate.net More recent research has focused on developing novel and more efficient methods for their synthesis, including transition-metal-catalyzed and visible-light-induced reactions. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O4S |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-ethenylsulfonylpropanoic acid |
InChI |
InChI=1S/C5H8O4S/c1-2-10(8,9)4-3-5(6)7/h2H,1,3-4H2,(H,6,7) |
InChI Key |
LFDVDCLITZAPIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Vinylsulfonyl Propanoic Acid
Michael Addition Reactions of the Vinyl Sulfone Moiety
The vinyl sulfone group in 3-(vinylsulfonyl)propanoic acid is a potent Michael acceptor. nih.govwikipedia.org This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This conjugate addition, also known as the Michael reaction, is a thermodynamically controlled process that is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org
Nucleophilic Conjugate Addition with Heteroatom Nucleophiles
A variety of heteroatom-centered nucleophiles readily participate in conjugate addition reactions with the vinyl sulfone moiety of this compound and related vinyl sulfones. wikipedia.orgmdpi.com These reactions are crucial for the synthesis of diverse functionalized molecules. nih.gov
Common heteroatom nucleophiles include:
Amines: Primary and secondary amines react with α,β-unsaturated carbonyl compounds, including vinyl sulfones, to yield 3-aminocarbonyls. wikipedia.org For instance, the addition of methylamine (B109427) to cyclohexen-2-one results in 3-(N-methylamino)-cyclohexanone. wikipedia.org
Thiols: Thiols are highly effective nucleophiles in Michael additions, often exhibiting greater reactivity than amines. nih.gov The reaction of thiols with vinyl sulfones is a key step in the synthesis of various sulfur-containing compounds and has been explored in the context of polymer chemistry. rsc.org For example, benzylmercaptan readily adds to activated alkenes. wikipedia.org
Alcohols and Phenols: Alcohols and phenols can also act as nucleophiles in Michael additions, though they are generally less reactive than amines and thiols. researchgate.net
The high reactivity and selectivity of vinyl sulfones, such as in this compound, make them valuable in bioconjugation reactions, where they can be used to link molecules to proteins and other biomolecules through residues like cysteine (containing a thiol group). nih.gov
Stereochemical Aspects of Michael Additions
The Michael addition reaction can create new stereocenters, and the stereochemical outcome is a critical consideration in synthesis. libretexts.org When a nucleophile adds to a substituted vinyl sulfone, up to two new chiral centers can be formed. libretexts.org The stereoselectivity of the reaction (diastereo- and enantioselectivity) is influenced by several factors, including the structure of the reactants, the reaction conditions, and the use of chiral catalysts.
Computational studies have shown that for some vinyl sulfones, there is a clear energy preference for the formation of one isomer over another. For instance, in the acid-catalyzed decarboxylation of 2-(benzenesulfonyl)succinic acid to form a vinyl sulfone, the E-isomer is favored by 3.5 kcal/mol due to reduced allylic strain, leading to >95% E-selectivity. evitachem.com The use of chiral organocatalysts, such as diphenylprolinol methyl ether, has been shown to achieve high enantioselectivity in the Michael addition of aldehydes to simple enones. organic-chemistry.org
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound offers another site for chemical modification, primarily through esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions
Esterification of carboxylic acids is typically achieved by reacting them with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This is a reversible reaction, and to drive it to completion, the water formed as a byproduct is often removed. chemguide.co.ukyoutube.com The reactivity of the alcohol in esterification generally increases with the number of carbon atoms. ceon.rs For example, in the esterification of propanoic acid, the reactivity order is 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. ceon.rs
Amidation can be accomplished by reacting the carboxylic acid with an amine, often requiring activation of the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent) to facilitate the reaction.
| Reaction Type | Reagents | Key Conditions |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water chemguide.co.ukyoutube.com |
| Amidation | Amine, Activating Agent | Room temperature or heating |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions. For α,β-unsaturated acids, this can sometimes be achieved with heating, although it is not always a straightforward process. More commonly, specific catalytic methods are employed. For instance, silver carbonate in the presence of acetic acid in DMSO has been used for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Another method involves a copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids to yield aromatic carbonyl compounds. organic-chemistry.org
Cycloaddition Reactions of the Vinyl Group
The vinyl group of this compound and other vinyl sulfones can participate in cycloaddition reactions, where it acts as a 2π component. nih.gov These reactions are powerful tools for the construction of cyclic and heterocyclic systems. researchgate.net
A notable example is the [3+2] cycloaddition reaction. In this type of reaction, a three-atom component (TAC) reacts with the vinyl group to form a five-membered ring. researchgate.netmdpi.com For example, vinyl sulfonyl fluorides have been shown to undergo metal-free [3+2] cycloaddition with ethyl diazoacetate or azides to produce pyrazole (B372694) and triazole scaffolds, respectively. organic-chemistry.org This process is initiated by a Michael addition, followed by the elimination of sulfur dioxide. organic-chemistry.org The reaction of an azomethine ylide with phenyl vinyl sulfone has been studied and shown to have a high polar character and proceed with high regio- and stereoselectivity. mdpi.com
Diels-Alder reactions, a type of [4+2] cycloaddition, are also possible, where the vinyl sulfone can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. researchgate.net
| Cycloaddition Type | Reactant Partner | Product |
| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine derivative mdpi.com |
| [3+2] Cycloaddition | Ethyl Diazoacetate | Pyrazole derivative organic-chemistry.org |
| [3+2] Cycloaddition | Azide | Triazole derivative organic-chemistry.org |
| [4+2] Diels-Alder | Conjugated Diene | Cyclohexene derivative |
Transition Metal-Catalyzed Transformations
The vinyl group in this compound is susceptible to a variety of transition metal-catalyzed reactions, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited in publicly available literature, the reactivity of the vinyl sulfone moiety is well-documented, allowing for an informed discussion of its potential transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium catalysis is a cornerstone of cross-coupling chemistry. The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene. wikipedia.org In the context of this compound, it could theoretically react with aryl or vinyl halides. Research on similar vinyl sulfones has demonstrated the feasibility of such transformations. For example, the Heck reaction of various aryl bromides with methyl vinyl sulfone, catalyzed by a palladium-tetraphosphine complex, has been shown to produce E-[2-(methylsulfonyl)vinyl]benzene derivatives in very high yields. organic-chemistry.org The general mechanism for the Heck reaction proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org
The Suzuki reaction, another cornerstone of palladium catalysis, couples an organoboron compound with a halide or triflate. organic-chemistry.org While specific examples with this compound are not readily found, the general methodology is robust. A plausible, though not explicitly documented, reaction could involve the coupling of an arylboronic acid with a hypothetical halogenated derivative of this compound. The reaction is typically performed in the presence of a base and a palladium catalyst with phosphine (B1218219) ligands. organic-chemistry.org
Ruthenium-Catalyzed Olefin Metathesis:
Ruthenium catalysts, particularly Grubbs-type catalysts, are highly effective for olefin metathesis, a reaction that reorganizes carbon-carbon double bonds. organic-chemistry.org Ring-closing metathesis (RCM) of a diene containing a vinylsulfonyl group is a plausible transformation. wikipedia.org For instance, a molecule containing both a vinyl sulfone moiety and another terminal alkene could undergo intramolecular cyclization to form a cyclic sulfone. The mechanism of RCM is understood to proceed through a series of [2+2] cycloaddition and cycloreversion steps involving a metalacyclobutane intermediate. organic-chemistry.org The efficiency of RCM can be influenced by the substitution pattern of the olefins and the nature of the catalyst. nih.gov
The following table summarizes the general conditions for these transition metal-catalyzed reactions as applied to analogous vinyl sulfones.
| Reaction Name | Catalyst System (General Example) | Substrates (General Example) | Product Type (General Example) | Reference |
| Heck Reaction | Pd(OAc)₂, PPh₃, Base | Aryl bromide, Methyl vinyl sulfone | Arylated vinyl sulfone | organic-chemistry.org |
| Suzuki Reaction | PdCl₂, PPh₃, Base | Aryl halide, Potassium vinyltrifluoroborate | Arylated vinyl compound | organic-chemistry.org |
| Ring-Closing Metathesis | Grubbs Catalyst | Diene | Cyclic alkene | wikipedia.orgnih.gov |
Reaction Kinetics and Thermodynamic Studies
Michael Addition Kinetics:
The vinyl sulfone moiety is a potent Michael acceptor, readily undergoing conjugate addition with nucleophiles. The rate of the thiol-Michael addition to vinyl sulfones has been shown to be significantly faster than to analogous acrylates. wikipedia.org This enhanced reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which activates the vinyl group towards nucleophilic attack. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, base-catalyzed thiol-Michael reactions proceed via the formation of a thiolate anion, which then adds to the vinyl sulfone to generate a carbanion intermediate. dntb.gov.ua
Radical Polymerization Kinetics:
The vinyl group of this compound can also undergo radical polymerization. Studies on the radical polymerization of the closely related vinylsulfonic acid (VSA) have shown non-ideal polymerization kinetics, with autoacceleration observed at certain monomer concentrations. researchgate.net The propagation rate coefficient (kp) is a key parameter in these reactions. For acrylic acid polymerization, a related α,β-unsaturated acid, kp values have been determined using the pulsed-laser polymerization–size-exclusion chromatography (PLP–SEC) method. rsc.org It is expected that the polymerization of this compound would also be subject to complex kinetic behavior due to the polar nature of the monomer and the resulting polymer.
The following table presents representative kinetic data for reactions of analogous compounds.
| Reaction Type | Substrate(s) | Kinetic Parameter | Observation | Reference |
| Thiol-Michael Addition | Ethyl vinyl sulfone, Hexanethiol | Relative reaction rate | Reaction rate of EVS with HT was ~7 times higher than that of hexyl acrylate. | wikipedia.org |
| Radical Polymerization | Vinylsulfonic acid | Polymerization kinetics | Non-ideal kinetics and autoacceleration observed. | researchgate.net |
Investigation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states is fundamental to a deep understanding of reaction mechanisms. While direct spectroscopic or computational studies on reaction intermediates of this compound are scarce, the general mechanistic pathways for its key reactions have been investigated for related compounds.
Intermediates in Palladium-Catalyzed Reactions:
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, involves several key organopalladium intermediates. libretexts.orgorganic-chemistry.org These include:
Pd(0) complex: The active catalyst.
Oxidative addition adduct: A Pd(II) species formed by the insertion of the Pd(0) catalyst into the aryl-halide bond.
Alkene-Pd(II) complex (Heck): Formed by the coordination of the vinyl group to the Pd(II) center.
Transmetalation intermediate (Suzuki): Formed by the transfer of the organic group from the organoboron reagent to the palladium center.
Reductive elimination precursor: The final Pd(II) intermediate from which the C-C bond is formed, regenerating the Pd(0) catalyst.
These intermediates are typically transient and are studied using a combination of kinetic experiments, in situ spectroscopic techniques (e.g., NMR), and computational methods. nih.gov
Intermediates in Michael Additions:
In the base-catalyzed thiol-Michael addition, the key intermediate is a resonance-stabilized carbanion formed after the nucleophilic attack of the thiolate on the β-carbon of the vinyl sulfone. dntb.gov.ua The stability of this carbanion influences the reaction rate and the reversibility of the addition step.
Intermediates in Superacid Catalysis:
In the presence of superacids like triflic acid (TfOH), related unsaturated carboxylic acids have been shown to form O,C-diprotonated species, which act as highly reactive electrophilic intermediates in reactions such as hydroarylation. nih.gov It is conceivable that this compound could form similar carbocationic intermediates under strongly acidic conditions.
Modern analytical techniques like electrospray ionization mass spectrometry (ESI-MS) are powerful tools for the detection and characterization of charged reaction intermediates in solution. nih.gov While specific applications to this compound are not reported, this technique has been successfully used to identify intermediates in a wide range of organometallic and catalytic reactions. rsc.org
Derivatization and Analog Synthesis of 3 Vinylsulfonyl Propanoic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of 3-(vinylsulfonyl)propanoic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of functional compounds.
Ester derivatives can be synthesized through Fischer esterification, reacting the parent acid with an alcohol in the presence of a strong acid catalyst. A general procedure involves the reaction of 3-(furan-2-yl)propenoic acids with an alcohol like methanol (B129727) in the presence of a catalyst such as sulfuric acid to produce the corresponding methyl esters. nih.govmdpi.comresearchgate.netnih.gov Another approach involves the use of dimethyl sulfate (B86663) and sodium hydroxide (B78521) in methanol. mdpi.comresearchgate.net More sophisticated methods for synthesizing vinyl esters of aromatic carboxylic acids have also been developed, utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) to activate the carboxylic acid for reaction with vinyl acetate. e3s-conferences.org
Amide derivatives are commonly prepared by reacting the carboxylic acid with an amine. researchgate.net This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the desired amine. A large number of 3-(heterocyclylsulfonyl)propanoic acid carboxamide derivatives have been prepared in good yields and high purity from their corresponding acids. researchgate.net The synthesis often involves the initial formation of chlorosulfonates from heterocyclic compounds, which are then converted to sodium sulfinates and subsequently reacted with acrylic acid to form the sulfonylpropionate precursors. researchgate.net These precursors are then used to generate a wide range of amide derivatives. researchgate.net
| Derivative Type | General Synthesis Method | Reactants | Reference |
| Esters | Fischer Esterification | This compound, Alcohol, Acid catalyst | nih.govmdpi.comresearchgate.netnih.gov |
| Esters | Methylation | This compound, Dimethyl sulfate, Sodium hydroxide | mdpi.comresearchgate.net |
| Vinyl Esters | Triazine-mediated esterification | Carboxylic acid, 2-chloro-4,6-dimethoxy-1,3,5-triazine, Vinyl acetate | e3s-conferences.org |
| Amides | Amidation | This compound derivative, Amine | researchgate.netsphinxsai.com |
Modification of the Vinyl Group: Hydrogenation and Halogenation
The vinyl group of this compound is susceptible to a variety of addition reactions, including hydrogenation and halogenation, which alter the electronic and steric properties of the molecule.
Hydrogenation: The carbon-carbon double bond of the vinyl group can be reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the vinyl compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This transformation converts this compound to 3-(ethylsulfonyl)propanoic acid, a saturated analog.
Halogenation: The vinyl group can readily undergo halogenation by reacting with elemental halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl). The addition of a halogen across the double bond results in the formation of a dihaloalkane or a haloalkane, respectively. For instance, the reaction with bromine would yield 3-(1,2-dibromoethylsulfonyl)propanoic acid. These halogenated derivatives can serve as intermediates for further synthetic transformations.
| Modification | Reactant | Product |
| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | 3-(Ethylsulfonyl)propanoic acid |
| Halogenation (e.g., Bromination) | Br₂ | 3-(1,2-Dibromoethylsulfonyl)propanoic acid |
Introduction of Additional Functional Groups on the Propanoic Acid Chain
The propanoic acid backbone of this compound can be chemically modified to introduce additional functional groups, further expanding the diversity of its derivatives. One common strategy involves reactions at the α- or β-positions of the carboxylic acid. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, introducing a bromine atom at the carbon adjacent to the carbonyl group. This halogenated intermediate can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups, such as amines, azides, or thiols.
Furthermore, the synthesis of related propanoic acid derivatives with different substituents has been explored. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid like triflic acid. mdpi.comresearchgate.netnih.gov
Synthesis of Polymerizable Monomers and Cross-linking Agents
The vinylsulfonyl group makes this compound and its derivatives valuable as monomers in polymerization reactions. The vinyl group can participate in radical polymerization, often in conjunction with other monomers like acrylates. fujifilm.com Additionally, the vinyl sulfonyl group can undergo anionic polymerization in the presence of base catalysts. fujifilm.com This dual reactivity allows for the creation of polymers with diverse architectures and properties.
Bifunctional monomers containing vinyl sulfonyl groups are particularly useful as cross-linking agents. fujifilm.comnih.gov These agents can form bridges between polymer chains, leading to the formation of three-dimensional polymer networks with enhanced mechanical strength and thermal stability. For example, N,N'-ethylenebis[2-(vinylsulfonyl)acetamide] is a water-soluble cross-linking agent that can participate in both radical and anionic polymerization. fujifilm.com The reactivity of vinyl sulfonate monomers can be influenced by the spacer group between the vinyl and sulfonate functionalities. nih.gov
| Compound Name | CAS Number | Application | Reference |
| N,N'-Ethylenebis[2-(vinylsulfonyl)acetamide] | 66710-66-5 | Cross-linking agent | fujifilm.com |
| N,N'-Trimethylenebis[2-(vinylsulfonyl)acetamide] | 93629-90-4 | Cross-linking agent | fujifilm.com |
Design and Synthesis of Labeled Analogs for Mechanistic Studies
To investigate the mechanism of action of compounds derived from this compound and to trace their metabolic fate, isotopically labeled analogs are synthesized. This typically involves incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule.
The synthesis of these labeled compounds often requires the use of labeled starting materials or reagents. For example, a deuterated version of this compound could be prepared by using a deuterated precursor in the synthetic route. These labeled analogs are invaluable tools in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to follow the course of a reaction or the metabolic pathway of a drug candidate. While specific examples for this compound are not detailed in the provided results, the general principles of synthesizing labeled compounds are well-established in organic chemistry.
Advanced Spectroscopic and Analytical Characterization in 3 Vinylsulfonyl Propanoic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(vinylsulfonyl)propanoic acid (C₅H₈O₄S), both ¹H and ¹³C NMR spectroscopy are crucial for confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinyl group gives rise to a characteristic set of signals in the downfield region, typically between 6.0 and 7.0 ppm. These signals often present as a complex multiplet due to the vicinal and geminal couplings between the three vinyl protons. The methylene (B1212753) protons adjacent to the sulfonyl group and the carboxylic acid group would appear as triplets in the regions of approximately 3.0-3.5 ppm and 2.7-3.2 ppm, respectively, due to coupling with the adjacent methylene group. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid is expected to resonate in the most downfield region, typically around 170-180 ppm. The two carbons of the vinyl group would appear in the olefinic region, generally between 120 and 140 ppm. The two methylene carbons of the propanoic acid chain are expected at approximately 45-55 ppm and 30-40 ppm, with the carbon closer to the electron-withdrawing sulfonyl group appearing more downfield.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -COOH | >10 (broad s) | ~175 |
| -CH₂-COOH | ~2.9 (t) | ~35 |
| -SO₂-CH₂- | ~3.3 (t) | ~50 |
| =CH-SO₂- | ~6.8 (dd) | ~138 |
| =CH₂ | ~6.2 (d), ~6.0 (d) | ~125 |
Predicted data is based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, with a molecular formula of C₅H₈O₄S, the expected exact mass of the molecular ion [M]⁺ would be approximately 164.0143 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Predicted Key Mass Spectrometry Fragments for this compound:
| m/z (predicted) | Possible Fragment Ion |
| 164 | [M]⁺ |
| 119 | [M - COOH]⁺ |
| 137 | [M - CH=CH₂]⁺ |
| 100 | [M - SO₂]⁺ |
These are predicted fragmentation patterns and the relative intensities of the peaks would depend on the ionization method and energy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. The sulfonyl group (SO₂) is expected to show two strong stretching bands, an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹. The C=C stretching of the vinyl group would appear around 1620-1640 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-O stretching vibrations of the sulfonyl group are also typically strong in the Raman spectrum. The C=C stretching of the vinyl group is generally a strong and sharp band in the Raman spectrum, making it easily identifiable.
Key Vibrational Frequencies for this compound:
| Functional Group | IR Absorption (cm⁻¹, predicted) | Raman Shift (cm⁻¹, predicted) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C=O (Carboxylic Acid) | 1700-1725 (strong) | Moderate |
| C=C (Vinyl) | 1620-1640 (medium) | Strong |
| SO₂ (asymmetric stretch) | 1300-1350 (strong) | Moderate |
| SO₂ (symmetric stretch) | 1120-1160 (strong) | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which has a reported melting point of 71-72 °C, obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state structure.
A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms as deduced from other spectroscopic methods. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the crystal packing. To date, no public domain crystal structure of this compound has been reported.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used technique for the analysis of polar organic compounds like carboxylic acids. A C18 column with a mobile phase consisting of a mixture of water (often buffered to an acidic pH to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point for method development. Detection could be achieved using a UV detector, as the vinyl sulfonyl group may provide some UV absorbance, or more universally with a refractive index (RI) or evaporative light scattering detector (ELSD).
Gas Chromatography (GC): Due to the low volatility and thermal lability of the carboxylic acid, direct analysis of this compound by GC is challenging. Derivatization of the carboxylic acid group to a more volatile ester, for example, a methyl or silyl (B83357) ester, would be necessary prior to GC analysis. Following derivatization, a polar capillary column would likely be used for separation, and detection could be performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS) for definitive identification. The purity of the compound, often reported by suppliers to be around 95%, can be accurately determined using these chromatographic methods.
Computational and Theoretical Chemistry Studies of 3 Vinylsulfonyl Propanoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the electronic structure and molecular geometry of 3-(vinylsulfonyl)propanoic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and physical properties.
The optimized molecular geometry of this compound, calculated using DFT methods, reveals key bond lengths and angles. Computational studies have indicated a significant energy preference for the E-configuration (trans) of the vinyl group, which is estimated to be more stable by approximately 3.5 kcal/mol due to reduced allylic strain. This stereoisomeric preference is a critical aspect of its molecular structure.
Below are representative tables of calculated bond lengths and angles for the constituent functional groups of this compound, based on DFT studies of vinyl sulfones and propanoic acid. st-andrews.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netpsu.edu
Table 1: Representative Calculated Bond Lengths for this compound
| Bond | Typical Calculated Bond Length (Å) |
| C=C (vinyl) | 1.33 - 1.34 |
| C-S | 1.74 - 1.79 |
| S=O | 1.43 - 1.46 |
| C-C (propyl) | 1.52 - 1.54 |
| C-O (carboxyl) | 1.35 - 1.37 |
| C=O (carboxyl) | 1.20 - 1.22 |
| O-H (carboxyl) | 0.96 - 0.98 |
Table 2: Representative Calculated Bond Angles for this compound
| Angle | Typical Calculated Bond Angle (°) |
| C-S-C | 101 - 107 |
| O-S-O | 116 - 121 |
| C-C-C | 110 - 114 |
| O=C-O | 120 - 125 |
| C-O-H | 105 - 109 |
Electronic structure calculations also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. The electron-withdrawing nature of the vinylsulfonyl group significantly influences the electronic distribution across the molecule.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting the spectroscopic properties of this compound, which can then be validated against experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with considerable accuracy using DFT calculations. nih.govdocbrown.infoualberta.cachegg.comnih.govresearchgate.netchemicalbook.comrsc.orgualberta.caacs.org For this compound, distinct signals are expected for the vinyl, propyl, and carboxylic acid protons and carbons.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) |
| Vinyl (CH=CH₂) | 6.0 - 7.0 |
| Propyl (α-CH₂) | 2.8 - 3.2 |
| Propyl (β-CH₂) | 2.5 - 2.9 |
| Carboxyl (OH) | 10.0 - 12.0 |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Vinyl (CH=C H₂) | 130 - 140 |
| Vinyl (C H=CH₂) | 125 - 135 |
| Propyl (α-CH₂) | 45 - 55 |
| Propyl (β-CH₂) | 30 - 40 |
| Carboxyl (C=O) | 170 - 180 |
Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum of this compound can also be calculated. nih.govresearchgate.netmsu.eduorgchemboulder.comlibretexts.orgosu.edupressbooks.pubspectroscopyonline.comacs.org These calculations help in assigning the characteristic absorption bands to specific functional groups.
Table 5: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Vinyl C=C | Stretch | 1610 - 1640 |
| Sulfonyl S=O | Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl S=O | Symmetric Stretch | 1120 - 1160 |
| Carboxyl C=O | Stretch | 1700 - 1725 |
| Carboxyl O-H | Stretch (broad) | 2500 - 3300 |
| Carboxyl C-O | Stretch | 1210 - 1320 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a key tool for elucidating the mechanisms of reactions involving this compound. The vinylsulfonyl group is a potent Michael acceptor, making the molecule susceptible to nucleophilic addition reactions.
The thiol-Michael addition reaction is a well-studied example where computational methods can map the reaction pathway. researchgate.netrsc.orgnih.govnih.govchemrxiv.org The mechanism typically involves the following steps:
Deprotonation of a thiol by a base to form a thiolate nucleophile.
Nucleophilic attack of the thiolate on the β-carbon of the vinyl group, leading to the formation of a carbanion intermediate.
Protonation of the carbanion to yield the final product.
DFT calculations can be employed to determine the energies of the reactants, transition states, and products for each step, thereby providing a detailed energy profile of the reaction. This allows for the identification of the rate-determining step and an understanding of the factors that influence the reaction's kinetics and thermodynamics.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations offer a means to study the conformational landscape and intermolecular interactions of this compound in various environments, such as in aqueous solution. acs.orgbioinformaticsreview.comrsc.orgresearchgate.netrsc.org These simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior.
For this compound, MD simulations can reveal:
The preferred conformations of the flexible propyl chain.
The extent of intramolecular hydrogen bonding between the carboxylic acid group and the sulfonyl oxygens.
The solvation structure of the molecule in water, including the formation of hydrogen bonds with surrounding water molecules.
The aggregation behavior of the acid molecules at different concentrations and temperatures.
These simulations are crucial for understanding how the molecule behaves in a biological or chemical system, where its conformation and interactions with the environment play a significant role.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govresearchgate.netijprajournal.comnih.govprinceton.edu For this compound, QSAR models can be developed to predict various properties.
A key property that can be modeled is the acidity (pKa) of the carboxylic acid group. QSAR models for carboxylic acid acidity typically use a set of molecular descriptors that quantify different aspects of the molecule's structure.
Table 6: Descriptors Commonly Used in QSAR Models for Carboxylic Acid Acidity
| Descriptor Type | Examples |
| Electronic | Partial atomic charges, HOMO/LUMO energies, dipole moment |
| Topological | Molecular connectivity indices, Wiener index |
| Steric | Molecular volume, surface area |
| Quantum Chemical | Electrostatic potential, proton affinity |
By establishing a mathematical relationship between these descriptors and the experimentally determined pKa values of a series of related carboxylic acids, a predictive QSAR model can be built. Such a model could then be used to estimate the pKa of this compound and other related compounds, providing valuable information for applications in areas such as drug design and environmental science.
Applications in Chemical Research and Materials Science
Role as a Synthetic Building Block in Organic Chemistry
The unique electronic properties of 3-(vinylsulfonyl)propanoic acid make it a powerful tool for synthetic chemists, enabling the construction of intricate molecular architectures.
Precursor for Complex Organic Molecules
The primary role of this compound in organic synthesis stems from the high reactivity of its vinyl group. The potent electron-withdrawing sulfonyl group renders the carbon-carbon double bond electrophilic, making it an excellent Michael acceptor. tandfonline.comorgsyn.orgwikipedia.org This characteristic allows it to readily undergo conjugate addition reactions with a wide array of nucleophiles, including carbanions (like enolates), organometallic reagents, amines, and thiols, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. orgsyn.orgwikipedia.orgacs.org
This reactivity is foundational for its use as a precursor to more complex molecules. The initial Michael adducts can be subjected to further chemical transformations. For example, the adducts can serve as intermediates in tandem reactions, such as a subsequent aldol (B89426) addition or cyclization, to rapidly build molecular complexity. wikipedia.org The sulfone moiety itself can be eliminated or transformed, making the vinyl sulfone group a versatile synthon for various functional groups in multi-step syntheses, including the formation of diverse heterocyclic systems. orgsyn.orgacs.orgyoutube.com
| Reaction Type | Nucleophile Example | Significance in Synthesis |
| Michael Addition | Diethyl Malonate | Forms new C-C bonds, building carbon skeletons. wikipedia.org |
| Thiol-Michael Addition | Cysteine | Covalently modifies proteins and peptides. tandfonline.comnih.gov |
| Aza-Michael Addition | Amines | Forms C-N bonds, key for synthesizing nitrogen-containing compounds. wikipedia.org |
| Cycloaddition | Dienes | Acts as a dienophile to form cyclic structures. orgsyn.org |
Chiral Auxiliary Applications
In the field of asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. organic-chemistry.org Sulfur-containing functional groups are prominent in the design of effective chiral auxiliaries due to their unique steric and electronic properties. nih.gov However, despite the presence of a sulfur-containing sulfonyl group, there is currently a lack of significant research demonstrating the direct application of this compound as a chiral auxiliary. Asymmetric transformations involving vinyl sulfones typically rely on the use of external chiral catalysts to control stereoselectivity rather than a covalently attached auxiliary. nih.gov
Polymer Chemistry and Materials Science Applications
The dual functionality of this compound provides a powerful platform for creating functional polymers and advanced materials with tailored properties.
Monomer in Polymer Synthesis (e.g., Radical Polymerization, Controlled Polymerization)
The vinyl group in this compound allows it to act as a monomer for polymerization. Its parent compound, vinylsulfonic acid (VSA), readily undergoes free-radical polymerization to produce poly(vinylsulfonic acid) (PVSA), a highly acidic and water-soluble polymer. wikipedia.orgresearchgate.net This reactivity is directly translatable to this compound.
When polymerized, it would yield a polymer with pendant propanoic acid groups along the backbone, in addition to the sulfonic acid functionality. This creates a multifunctional polymer with a high density of acidic groups. Such polymers are of interest for applications including ion-exchange resins, proton-conducting membranes for fuel cells, and as polymeric acid catalysts. wikipedia.orgresearchgate.net
| Polymerization Method | Key Features | Resulting Polymer Characteristics |
| Free Radical Polymerization | Initiated by radical species (e.g., peroxides, azo compounds). researchgate.net | Produces polymers with a broad molecular weight distribution. |
| Controlled Radical Polymerization (e.g., RAFT) | Allows for control over molecular weight, architecture, and dispersity. researchgate.net | Yields well-defined polymers and block copolymers with tailored properties. |
Furthermore, techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which have been successfully applied to vinyl sulfonate esters, could potentially be adapted for this compound. researchgate.net This would enable the synthesis of well-defined block copolymers incorporating the unique properties of this functional monomer.
Cross-linking Agent for Hydrogels and Polymeric Matrices
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. nih.govmdpi.com The vinylsulfonyl group is highly effective for creating such networks. It readily reacts with nucleophiles, particularly thiols, via a thiol-ene Michael addition reaction. nih.govrsc.org This chemistry is a cornerstone of "click chemistry" due to its high efficiency and specificity.
This compound can act as a cross-linking agent in two primary ways:
It can be incorporated as a co-monomer into a polymer chain. The resulting polymer, decorated with pendant vinylsulfonyl groups, can then be cross-linked by adding a dithiol compound. rsc.org
Its bifunctional nature allows it to directly bridge two different polymer chains that possess nucleophilic functional groups (such as amines or thiols).
This cross-linking strategy is used to form robust hydrogels with tunable properties, including stiffness and degradation rate, making them suitable for biomedical applications like tissue engineering scaffolds and controlled drug delivery systems. nih.govnih.gov
Surface Modification and Coating Technologies
The ability to tailor the chemical properties of a surface is critical in fields ranging from biocompatible materials to microelectronics. The vinylsulfonyl group is an excellent tool for surface functionalization due to its chemoselective reactivity towards nucleophilic groups like amines and thiols found on proteins, peptides, and other biomolecules. nih.govnih.gov
This compound offers a dual-pronged approach to surface modification. The carboxylic acid group can be used to initially anchor the molecule to a surface (e.g., an amine-functionalized substrate) via stable amide bond formation. This leaves the reactive vinylsulfonyl group exposed on the surface, ready to covalently bind specific bioactive ligands. nih.gov This method has been used to create self-assembled monolayers (SAMs) on gold surfaces for studying the kinetics of ligand immobilization. nih.gov This strategy is highly valuable for creating bioactive coatings on medical implants, biosensor chips, and other materials where specific and stable surface functionality is required. wur.nl
Catalysis Research (e.g., Ligand Synthesis for Transition Metal Catalysis)
While direct reports on the use of this compound as a ligand in transition metal catalysis are not prevalent in the current literature, its structure suggests significant potential for the synthesis of novel ligands. The carboxylic acid group can be readily deprotonated to form a carboxylate, a well-known coordinating group for a wide range of transition metals. Furthermore, the vinyl sulfone group can act as a site for post-coordination modification or as a secondary interaction site within the catalytic pocket.
The synthesis of ligands from this compound could involve the esterification or amidation of the carboxylic acid to introduce additional donor atoms, creating multidentate ligands. For instance, reaction with a chiral amine could yield a bidentate ligand suitable for asymmetric catalysis. The vinyl sulfone group itself, while not a classical strong donor, could influence the electronic properties of the metal center or participate in non-covalent interactions with substrates.
Recent advancements in catalysis have highlighted the use of sulfone-containing molecules as cross-coupling partners in transition-metal catalyzed reactions, indicating the reactivity of the C-SO2 bond under certain catalytic conditions. nih.gov This suggests that ligands derived from this compound could not only act as spectator ligands but also potentially participate directly in catalytic cycles. The formation of vinyl transition metal complexes from vinyl sulfones is a known transformation, further supporting the potential for this compound to engage with transition metal centers. researchgate.nettechnion.ac.il
Table 1: Potential Ligand Architectures from this compound
| Ligand Type | Synthetic Approach | Potential Metal Coordination |
| Monodentate | Direct use of the carboxylate form | Various transition metals |
| Bidentate | Amidation with a functionalized amine | Pd, Rh, Ru, Ir |
| Tridentate | Esterification with a diol followed by coordination | Fe, Co, Ni |
Analytical Reagent Development and Probe Synthesis
The electrophilic nature of the vinyl sulfone group makes this compound an attractive candidate for the development of analytical reagents and chemical probes. Vinyl sulfones are known to react with nucleophilic residues in biomolecules, such as cysteine and lysine, through a Michael-type addition. tandfonline.com This reactivity can be harnessed to design probes for detecting and quantifying specific analytes or for labeling proteins.
A fluorescent dye could be attached to the carboxylic acid end of this compound, creating a probe where the vinyl sulfone acts as a reactive "warhead" for covalent attachment to a target. The fluorescence properties of such probes can be designed to change upon binding, allowing for real-time monitoring of biological processes. For example, vinyl sulfone-based fluorogenic probes have been developed for selectively labeling and imaging specific enzymes in live cells. nih.gov These probes often exhibit quenched fluorescence in their unbound state, which is significantly enhanced upon covalent modification of the target protein. nih.gov
Furthermore, vinyl sulfone derivatives have been explored as viscosity sensors, where their fluorescence intensity is sensitive to the microenvironment. nih.gov This suggests that probes derived from this compound could potentially be developed to report on changes in cellular viscosity.
Table 2: Potential Analytical Probes Derived from this compound
| Probe Type | Design Strategy | Detection Principle |
| Fluorescent Labeling Agent | Conjugation of a fluorophore to the carboxylic acid | Covalent binding to nucleophilic targets |
| Turn-on Fluorescent Probe | Incorporation of a quencher released upon reaction | Increased fluorescence upon target binding |
| Viscosity Sensor | Modification to create a molecular rotor | Changes in fluorescence with environmental viscosity |
Biochemical Tool Development for In Vitro Mechanistic Studies
The ability of vinyl sulfones to act as irreversible inhibitors of certain enzymes, particularly cysteine proteases, positions this compound as a valuable tool for in vitro mechanistic studies. acs.orgresearchgate.net The vinyl sulfone group serves as an electrophilic trap for the active site nucleophile of the enzyme, leading to covalent modification and inactivation. researchgate.net
By studying the kinetics of inhibition and identifying the site of covalent modification, researchers can gain insights into the catalytic mechanism of an enzyme. The carboxylic acid moiety of this compound can be used to modulate the solubility and cell permeability of the inhibitor, or it can be used as a handle to attach other functional groups, such as affinity tags for pull-down experiments to identify protein targets.
The mechanism of inhibition by vinyl sulfones typically involves the formation of a Michael adduct with a nucleophilic residue in the enzyme's active site. researchgate.net This irreversible binding makes them useful for determining the role of specific enzymes in complex biological pathways. While many studies have focused on peptide-based vinyl sulfones, the simpler structure of this compound could serve as a starting point for developing more potent and selective inhibitors. The compound could also be used in fragment-based drug discovery approaches to identify new binding pockets on target proteins.
Table 3: Mechanistic Insights from Vinyl Sulfone Inhibitors
| Studied Enzyme Class | Mechanism of Inhibition | Information Gained |
| Cysteine Proteases | Covalent modification of active site cysteine | Role of the enzyme in disease pathways |
| Kinases | Covalent interaction with conserved cysteine residues | Development of targeted cancer therapies |
| Dehydrogenases | Irreversible binding to active site residues | Elucidation of metabolic pathways |
Emerging Research Avenues and Future Directions for 3 Vinylsulfonyl Propanoic Acid
Development of Novel and Efficient Synthetic Methodologies
The synthesis of vinyl sulfones, including 3-(vinylsulfonyl)propanoic acid and its precursors, has evolved significantly, moving towards more efficient, selective, and environmentally benign processes. A key area of development is the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, such as cinnamic acids, which are structurally related to the potential precursors of this compound. acs.orgrsc.org These methods often utilize visible-light photoredox catalysis, offering a mild and green alternative to traditional, harsher synthetic routes. organic-chemistry.orggaylordchemical.com
Recent methodologies have expanded the toolkit for vinyl sulfone synthesis, providing high yields and excellent stereoselectivity. rsc.org Innovations include:
Visible-Light-Induced Synthesis : Using inexpensive organic photocatalysts like Eosin (B541160) Y and Rhodamine B, researchers have successfully synthesized a wide array of vinyl sulfones from cinnamic acids and various sulfonyl sources, including sulfonylazides and β-keto sulfones. acs.org These reactions are noted for their operational simplicity and broad substrate tolerance. acs.org
Electrochemical Synthesis : An alternative green approach involves the electrochemical oxidative cross-coupling of sulfonylhydrazides with cinnamic acids. organic-chemistry.org This method proceeds under metal-free and halogen-free conditions, showcasing high atom economy and stereoselectivity for (E)-vinyl sulfones. organic-chemistry.org
Copper-Catalyzed Hydrosulfonylation : Microwave-assisted, copper-catalyzed hydrosulfonylation of alkynes with sodium arene sulfinates provides another efficient route to vinyl sulfones with high regio- and stereoselectivity.
Photocatalyst-Free Approaches : Some methods leverage the inherent photosensitivity of certain reagents, like arylazo sulfones, to generate sulfonyl radicals under visible light without the need for an external photocatalyst. rsc.org This simplifies purification and reduces costs. rsc.org
These advanced synthetic strategies represent a significant step forward in making this compound and related structures more accessible for further research and application.
| Synthetic Method | Catalyst/Mediator | Key Reactants | Typical Conditions | Key Advantages | Reference |
| Visible-Light Decarboxylative Sulfonylation | Rhodamine B / Eosin Y | Cinnamic Acid, Sulfonylazide | Blue LED, Cs₂CO₃, DMSO, rt | Mild, Inexpensive, Wide Scope | acs.org |
| Electrochemical Oxidative Coupling | None (Electrolysis) | Cinnamic Acid, Sulfonylhydrazide | Graphite (B72142) Electrodes, MeCN/H₂O | Metal-free, Halogen-free, High Selectivity | organic-chemistry.org |
| Photocatalyst-Free Denitrative Sulfonylation | None | β-Nitrostyrene, Arylazo Sulfone | Blue LED, Dioxane/H₂O | No catalyst needed, Ambient temperature | rsc.org |
| I₂O₅-Mediated Oxidative Coupling | I₂O₅ | Aromatic Alkenes, Thiols | Dichloroethane, 80 °C | Metal-free, Excellent Regioselectivity | organic-chemistry.org |
Exploration of Asymmetric Transformations and Stereoselective Synthesis
The creation of chiral centers with high fidelity is a cornerstone of modern organic synthesis, particularly for applications in life sciences. For this compound, the development of asymmetric transformations is a key research frontier. The focus lies on methodologies that can introduce chirality either at the β-position relative to the sulfone or at the α-position of the carboxylic acid, leading to valuable chiral building blocks.
Recent breakthroughs in the asymmetric synthesis of vinyl sulfones provide a strong foundation for this exploration. A notable strategy is the three-component, nickel- and organophotocatalyzed enantioselective sulfonylalkenylation of alkenes. nih.govacs.org This method constructs β-chiral vinyl sulfones from simple, achiral starting materials—alkenyl halides, styrenes, and sulfinates—with high yields and excellent enantioselectivity (up to 93% ee). nih.govacs.org The use of a chiral ligand is crucial for controlling the stereochemical outcome. nih.gov
Another powerful approach involves the use of chiral amine catalysts in the conjugate addition of masked β-sulfonyl vinyl anions to various electrophiles. nih.gov This method, performed as a one-pot, three-step operation, allows for the stereoselective construction of γ-substituted vinyl sulfones with high enantioselectivities. nih.gov These strategies, currently applied to other vinyl sulfone scaffolds, could foreseeably be adapted to precursors of this compound, opening pathways to novel, enantiomerically pure compounds.
| Asymmetric Method | Catalyst System | Reactant Types | Chiral Product Type | Enantiomeric Excess (ee) | Reference |
| Sulfonylalkenylation of Alkenes | NiBr₂ / Chiral Ligand (L1) / Photocatalyst | Alkenyl Halide, Styrene, Sulfinate | β-Chiral Vinyl Sulfone | 78-93% | nih.govacs.org |
| Conjugate Addition | Chiral Secondary Amine | β-Nitroethyl Sulfone, Aldehyde | γ-Substituted Vinyl Sulfone | Excellent | nih.gov |
| Dynamic Kinetic Resolution | Not specified | Not specified | Chiral Sulfones | Not specified | rsc.org |
Integration into Flow Chemistry and Continuous Processing Platforms
The transition from batch to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries by offering enhanced safety, efficiency, and scalability. The integration of this compound synthesis into flow chemistry platforms is a promising research avenue. Flow reactors, with their superior heat and mass transfer, enable precise control over reaction parameters, which is particularly advantageous for highly exothermic or rapid reactions.
While a dedicated flow synthesis for this compound has not been detailed, the principles are well-established for related processes. For instance, the synthesis of active pharmaceutical ingredients (APIs) like ibuprofen, which contains a propanoic acid moiety, has been successfully demonstrated in continuous flow systems. Furthermore, key reactions for vinyl sulfone synthesis, such as chlorosulfonation, have been adapted to flow chemistry to mitigate safety and environmental concerns associated with harsh reagents like chlorosulfonic acid.
The modular nature of flow chemistry allows for the seamless integration of multiple reaction steps, purification, and real-time analysis. The visible-light-mediated and electrochemical methods discussed in section 8.1 are particularly well-suited for flow applications. Photochemical flow reactors can ensure uniform light distribution, while electrochemical flow cells can provide consistent current density, leading to improved yields and reproducibility. Adopting continuous processing for the production of this compound could lead to a more sustainable and cost-effective manufacturing process.
Advanced Materials Design and Engineering Utilizing this compound
The bifunctional nature of this compound makes it an exceptional monomer for designing advanced materials. The vinyl sulfone group can participate in polymerization reactions, while the carboxylic acid provides a handle for further functionalization, influencing properties like solubility, adhesion, and biocompatibility.
Research has demonstrated the successful copolymerization of vinyl sulfones with commodity monomers like ethylene (B1197577) and styrene. acs.orggoogle.com These copolymerizations, often mediated by sophisticated nickel or palladium catalysts, can produce high-molecular-weight polymers with improved surface properties and high crystallinity. acs.org The incorporation of the polar sulfone group can enhance adhesion and dye-binding capabilities.
A particularly promising area is the development of thiol-vinyl sulfone polymer networks. nih.gov This type of step-growth polymerization, proceeding via a thiol-Michael addition, creates uniform, low-shrinkage polymer networks. By carefully selecting the thiol and vinyl sulfone monomers, materials with a wide range of thermomechanical properties can be achieved, from soft elastomers to glassy polymers with high glass transition temperatures (Tg). nih.gov The propanoic acid group in this compound could be used to introduce pendant functionalities that can form hydrogen bonds, further enhancing the mechanical strength and thermal stability of the resulting polymer network.
| Polymer Type | Monomers | Polymerization Method | Key Properties | Potential Application | Reference |
| Poly(ethylene-co-vinyl sulfone) | Ethylene, Phenyl Vinyl Sulfone | Coordination-Insertion (Ni Catalyst) | High Molecular Weight, High Crystallinity, Improved Surface Properties | Functionalized Polyolefins, Adhesives | acs.org |
| Thiol-Vinyl Sulfone Network | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), Divinyl Sulfone (DVS) | Thiol-Michael Addition (Phosphine-catalyzed) | Glassy Network, High Tg (30-80 °C), Uniform Structure | High-Performance Coatings, Structural Resins | nih.gov |
| Poly(styrene-co-vinyl sulfone) | Styrene, Phenyl Vinyl Sulfone | Free Radical Copolymerization | Thermoplastic, Higher Softening Temp. than Polystyrene | Moldable Plastics with Improved Thermal Stability | google.com |
| Polyvinylsulfonic Acid (Analog) | Vinylsulfonic Acid | Polymerization | Highly Acidic, Anionic, Ion-Conductive | Photoresists, Polymer Electrolyte Membranes | wikipedia.org |
Computational Chemistry for Predictive Material Properties and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. For this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential to form novel materials.
DFT calculations can be employed to:
Predict Reactivity : By analyzing frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and various reactivity descriptors, researchers can predict how this compound will behave in different chemical reactions. mdpi.commdpi.com For instance, such calculations can elucidate the regioselectivity of Michael additions to the vinyl group or the acidity of the carboxylic acid proton. mdpi.com
Elucidate Reaction Mechanisms : Computational modeling can map out the energy profiles of reaction pathways, helping to understand and optimize synthetic methods like the visible-light-induced syntheses. gaylordchemical.com
Design Novel Materials : DFT can be used to predict the properties of polymers derived from this compound. By modeling polymer chains and their interactions, properties such as bond dissociation energies, conformational preferences, and electronic properties can be estimated, accelerating the design of materials with desired characteristics. nih.gov Natural Bond Orbital (NBO) analysis can reveal key intramolecular and intermolecular interactions, such as hydrogen bonding, that govern the bulk properties of a material. biointerfaceresearch.com
These predictive capabilities allow for a more rational design of experiments, saving time and resources while uncovering new avenues for the application of this compound.
| Computational Method | Calculated Properties | Application / Insight Provided | Reference |
| Density Functional Theory (DFT) | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO energies, Electrostatic Potential | Predicts molecular structure, reactivity, and spectroscopic signatures. Guides synthesis and mechanism elucidation. | mdpi.combiointerfaceresearch.com |
| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, Charge distribution, Bond analysis | Explains stability, reactivity, and the nature of chemical bonds within the molecule and its polymers. | biointerfaceresearch.com |
| Frontier Molecular Orbital (FMO) Theory | HOMO & LUMO energy and distribution | Predicts the sites of electrophilic and nucleophilic attack, crucial for understanding Michael additions and cycloadditions. | mdpi.com |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies, UV-Vis spectra | Predicts how the molecule and its derivatives will interact with light, relevant for photocatalysis and materials applications. | biointerfaceresearch.com |
Sustainable and Eco-Friendly Applications in Chemical Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic processes. This compound is at the center of several research efforts aimed at creating more sustainable chemical transformations. Its role as a versatile building block is being explored using methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents.
A major focus is the use of visible-light photoredox catalysis for the synthesis of vinyl sulfones. acs.orgresearchgate.net These methods often operate at room temperature, use low-cost and recyclable organic dyes as catalysts, and can be driven by energy-efficient LEDs. gaylordchemical.com This stands in stark contrast to traditional methods that may require high temperatures or stoichiometric, toxic metal reagents.
Further green innovations include:
Photocatalyst-Free Reactions : By choosing reactants that can be activated directly by visible light, the need for a separate photocatalyst can be eliminated entirely, simplifying the process and preventing contamination of the final product. rsc.org
Electrochemical Synthesis : Using electricity as a "traceless" reagent to drive reactions is an inherently green approach. Electrochemical methods for C-S bond formation offer high efficiency and selectivity without the need for chemical oxidants. organic-chemistry.org
Aqueous Media : Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. The development of synthetic routes to vinylic sulfones in aqueous media represents a significant step towards more sustainable processes. acs.org
These eco-friendly approaches not only make the synthesis of compounds like this compound more sustainable but also open up new possibilities for its use in applications where purity and environmental impact are paramount.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-(Vinylsulfonyl)propanoic acid, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling vinylsulfonyl precursors with propanoic acid derivatives. For example, brominated intermediates (e.g., 3-(2-Bromo-6-nitrophenyl)propanoic acid) are synthesized via Friedel-Crafts alkylation, followed by sulfonation . Optimization includes adjusting reaction temperature (e.g., 60–80°C for nitro group introduction), solvent polarity (e.g., dichloromethane for improved solubility), and catalyst selection. Post-synthesis purification via recrystallization or chromatography ensures high purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- GC-MS or LC-MS : To confirm molecular weight and fragmentation patterns (e.g., 3-(2-Hydroxyphenyl)propanoic acid was analyzed via GC-MS with splash10-01r6-1920000000 fragmentation ).
- NMR : For functional group verification (e.g., sulfonyl and vinyl protons).
- HPLC : Quantify purity (>98% threshold recommended for biological assays ).
Q. What safety protocols are critical when handling sulfonyl-containing compounds like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Spill Management : Neutralize acidic spills with sodium bicarbonate; avoid drain disposal .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound be resolved?
- Methodological Answer :
- Metabolic Profiling : Track phase-II metabolites (e.g., sulfation/glucuronidation pathways observed in 3-(4′-Hydroxy-3′-methoxyphenyl)propanoic acid ).
- Dose-Response Studies : Compare IC₅₀ values across cell lines.
- Batch Analysis : Ensure compound purity and stereochemical consistency (e.g., via COA and SDS documentation ).
Q. What role does the vinylsulfonyl group play in polymer synthesis compared to phosphoryl or sulfanyl moieties?
- Methodological Answer :
- Reactivity : Vinylsulfonyl groups undergo Michael addition or radical polymerization due to electron-deficient double bonds, unlike phosphoryl groups (hydrolysis-resistant) or sulfanyl groups (thiol-disulfide exchange) .
- Applications : Vinylsulfonyl derivatives are used in crosslinking hydrogels, while phosphoryl variants (e.g., 3-(Hydroxy(phenyl)phosphoryl)propanoic acid) serve as flame retardants .
Q. What experimental strategies elucidate interactions between this compound and biomolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with enzymes/receptors.
- Molecular Docking : Predict binding sites using software like AutoDock (e.g., interactions of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid with catalytic pockets ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Data Analysis and Optimization
Q. How can researchers optimize chromatographic separation of this compound from byproducts?
- Methodological Answer :
- Column Selection : Use C18 reverse-phase columns for polar compounds.
- Mobile Phase : Acetonitrile/water gradients with 0.1% formic acid enhance peak resolution .
- Detection : UV absorbance at 210–260 nm for sulfonyl groups .
Q. What computational tools predict the environmental fate of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
